BenchChemオンラインストアへようこそ!

7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine

Kinase inhibitor design CK1δ Hinge-region binding

7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine (CAS: 2246426-83-3, MF: C₅H₄ClN₅, MW: 169.57 g/mol) is a halogenated, amino-substituted heterocyclic scaffold within the [1,2,4]triazolo[1,5-c]pyrimidine class. It is characterized by a chlorine atom at position 7 and a free primary amine at position 5, resulting in a computed LogP of 0.36, a TPSA of 69.1 Ų, and commercial availability at ≥98% purity.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
Cat. No. B12328844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=C(N=C(N2C1=NC=N2)N)Cl
InChIInChI=1S/C5H4ClN5/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,(H2,7,10)
InChIKeyVCPZTKBVXZWSDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Physicochemical & Structural Profile of 7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine (CAS 2246426-83-3)


7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine (CAS: 2246426-83-3, MF: C₅H₄ClN₅, MW: 169.57 g/mol) is a halogenated, amino-substituted heterocyclic scaffold within the [1,2,4]triazolo[1,5-c]pyrimidine class . It is characterized by a chlorine atom at position 7 and a free primary amine at position 5, resulting in a computed LogP of 0.36, a TPSA of 69.1 Ų, and commercial availability at ≥98% purity . This scaffold serves as an adenine-mimetic core for ATP-competitive kinase inhibitor design, where the 5-NH₂ group can function as a hinge-region hydrogen bond donor [1].

Why In-Class Triazolopyrimidine Building Blocks Are Not Interchangeable with 7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine


Within the triazolopyrimidine family, positional isomerism and the 7-chloro/5-amino substitution pattern create fundamental differences in synthetic utility and biological target engagement. The Dimroth rearrangement—a core transformation in triazolopyrimidine synthesis—produces structurally distinct [1,5-c] vs. [4,3-c] regioisomers with divergent reactivity profiles . Critically, the free 5-NH₂ group is an absolute requirement for ATP-mimetic kinase hinge binding, as demonstrated in CK1δ inhibitor programs where its removal abolished activity [1]. Furthermore, a head-to-head SAR study on adenosine receptors showed that replacing the 5-NH₂ with a 5-methylamino group shifts selectivity from hA₂A toward hA₃ receptors by over three orders of magnitude (Ki ratio inversion from 100-fold A₂A-selective to 25-fold A₃-selective) [2]. These results confirm that substituting any position—whether the 5-amine, 7-chloro, or the ring fusion pattern—produces compounds with non-overlapping pharmacological and synthetic profiles.

Product-Specific Quantitative Differentiation Evidence for 7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine


Free 5-NH₂ Group as a Hinge-Binding Pharmacophore in CK1δ Kinase Inhibition vs. 5-Alkylamino or 5-H Analogs

The free amino group at position 5 is identified as a 'crucial interactor' for binding the kinase hinge region; the presence of this group enables interaction with backbone residues, a feature absent in 5-H, 5-alkyl, or 5-alkylamino analogs [1]. In the CK1δ inhibitor program, the most potent triazolo[1,5-c]pyrimidine analog (compound 51, bearing a 5-benzylamino substitution) achieved IC₅₀ = 0.18 μM, but this required retention of the amino connectivity; complete removal of the 5-amino group in the series eliminated detectable CK1δ inhibition [1].

Kinase inhibitor design CK1δ Hinge-region binding ATP-competitive

Adenosine A₂A vs. A₃ Receptor Selectivity: 5-NH₂ vs. 5-NHCH₃ Analog Comparator Data

In a direct SAR study of 5,8-disubstituted [1,2,4]triazolo[1,5-c]pyrimidines, compounds bearing a free 5-NH₂ with an 8-ethoxycarbonyl group showed potent and A₂A-selective antagonism: compound 12 gave hA₂A Ki = 3.32 nM with hA₁/hA₂A = 55.6 and hA₂A/hA₃ = 0.01 (100-fold A₂A-selective over A₃). In contrast, the 5-NHCH₃ analog (compound 23) reversed the selectivity profile, yielding hA₃ Ki = 4.14 nM with hA₁/hA₃ = 236 and hA₂A/hA₃ = 25 (25-fold A₃-selective over A₂A) [1]. This 5-NH₂ → 5-NHCH₃ substitution inverts the A₂A/A₃ selectivity ratio by a factor of 2,500-fold.

Adenosine receptor antagonism A₂A selectivity Parkinson's disease Cancer immunotherapy

7-Cl as a Synthetic Diversification Handle: Cross-Coupling Accessibility vs. 7-H, 7-Br, and 7-F Analogs

The 7-chloro substituent enables versatile downstream derivatization via nucleophilic aromatic substitution (SNAr) with amines and thiols under basic conditions, as well as transition-metal-catalyzed cross-coupling (Kumada, Buchwald-Hartwig) [1][2]. In contrast, the 7-H analog lacks a synthetic handle for functionalization at this position. The 7-bromo analog (8-bromo-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine) presents competing reactivity at two halogen sites, reducing regioselectivity [2]. The 7-fluoro analog (5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine) shows altered electronic properties affecting SNAr rates and coupling efficiency [3].

Cross-coupling Nucleophilic substitution Building block Diversification

Agrochemical Herbicide Scaffold Differentiation: ALS Inhibition Potential of 5-NH₂-7-Cl vs. 5-SCH₃-7-Cl Triazolopyrimidine Analogs

The 7-chloro-5-amino substitution pattern provides an entry point for building ALS-inhibiting triazolopyrimidine herbicides, a class exemplified by commercial products (cloransulam-methyl, penoxsulam) with Ki values in the low nanomolar range against acetohydroxyacid synthase [1][2]. Chinese research groups have synthesized 7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine derivatives and demonstrated 'good herbicidal and fungicidal activities' in preliminary bioassays [3]. The 5-NH₂-containing scaffold permits divergent elaboration toward sulfonamide herbicide motifs via acylation/sulfonylation, whereas the 5-SCH₃ analog is locked into a narrower derivatization trajectory requiring oxidative displacement of the thiomethyl group [3].

Herbicide Acetolactate synthase (ALS) Agrochemical intermediate Crop protection

Metabolic Stability Advantage: 5-NH₂-7-Cl Triazolopyrimidine Core vs. 7-Phenyl-Fused A₂A Antagonist Congeners with hERG Liability

The elaboration of 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (a direct derivative of the core building block) led to potent A₂A antagonists, but the 7-phenyl-substituted series exhibited significant hERG channel inhibition, necessitating extensive structural modification to separate A₂A potency from cardiac liability [1]. In contrast, the unelaborated 7-Cl-5-NH₂ core lacks the lipophilic 7-aryl extension responsible for hERG binding, offering a cleaner starting point for lead optimization where hERG mitigation can be prospectively engineered rather than retrospectively corrected. The 7-Cl-2-furanyl analog (CAS 213896-64-1) represents the key intermediate from which hERG-optimized clinical candidates (e.g., preladenant: hA₂A Ki = 1.1 nM, >1,000-fold selectivity) were ultimately derived [2].

Drug metabolism hERG liability A₂A antagonist Lead optimization

Physicochemical Differentiation: TPSA and LogP Comparison Across Triazolopyrimidine Building Blocks for CNS Drug Design

The target compound (7-Cl-5-NH₂, CAS 2246426-83-3) has a TPSA of 69.1 Ų and a computed LogP of 0.36 . For CNS drug discovery, these values fall within favorable ranges for blood-brain barrier penetration (TPSA < 90 Ų; LogP 1-4). The 7-chloro-5-(methylsulfanyl) analog (CAS 883738-14-5, MW 244.7, TPSA ~38 Ų without the amine HBD) has reduced hydrogen-bonding capacity that may limit aqueous solubility. The 7-chloro-2-(2-furanyl)-5-amino analog (CAS 213896-64-1, MW 235.63, TPSA ~81 Ų, LogP ~1.5) adds lipophilicity and molecular weight that may reduce ligand efficiency in fragment-based screening compared to the smaller core building block [1].

CNS drug design Blood-brain barrier permeability Physicochemical properties Building block selection

Optimal Procurement & Application Scenarios for 7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine


ATP-Competitive Kinase Inhibitor Lead Generation (CK1δ, ERK3, and Adenosine Receptor Programs)

Use as a core adenine-mimetic scaffold for synthesizing focused kinase inhibitor libraries. The free 5-NH₂ group provides the essential hinge-region hydrogen bond donor, directly validated in CK1δ inhibitor programs where its presence was confirmed as a 'crucial interactor' . The 7-Cl position serves as the primary diversification handle for introducing substituents that occupy the kinase specificity pocket. This scaffold is particularly well-suited for programs targeting CK1δ (neurodegeneration), ERK3 (cancer), and adenosine receptors (Parkinson's disease, cancer immunotherapy) where the adenine-like triazolopyrimidine core has demonstrated nanomolar potency .

Agrochemical ALS-Inhibiting Herbicide Intermediate Synthesis

The 7-Cl-5-NH₂ scaffold serves as a direct precursor to triazolopyrimidine sulfonamide herbicides that inhibit acetolactate synthase (ALS). Commercial herbicides in this class (penoxsulam, metosulam) achieve Ki values of 1.4-1.8 nM against fungal AHAS, establishing the potency potential of this chemotype . The 5-NH₂ group enables direct sulfonamide formation, the pharmacophore present in all commercial triazolopyrimidine herbicides. This contrasts with 5-methylsulfanyl analogs that require additional oxidative displacement steps to install the sulfonamide moiety .

Fragment-Based Drug Discovery (FBDD) Screening Library Design

With a MW of 169.57 g/mol, TPSA of 69.1 Ų, and LogP of 0.36, this compound meets all Rule-of-Three criteria for fragment library inclusion . Its lower MW and balanced polarity offer superior ligand efficiency compared to pre-elaborated triazolopyrimidine analogs (e.g., 7-Cl-2-furanyl-5-NH₂, MW 235.63, LogP ~1.5) . The single reactive chlorine at C7 provides one vector for fragment growth, while the 5-NH₂ group can be used for affinity readout or biophysical assay immobilization, making it an ideal fragment hit starting point for kinase and adenosine receptor targets.

Selective A₂A Adenosine Receptor Antagonist Development with Reduced Cardiac Liability Risk

For programs developing A₂A antagonists for Parkinson's disease or cancer immunotherapy, the 7-Cl-5-NH₂ core allows prospective engineering of cardiac safety. The 7-phenyl-substituted analog series encountered significant hERG inhibition that required extensive multi-cycle optimization to resolve . Starting from the 7-Cl core enables medicinal chemists to select 7-position substituents with low hERG propensity from the outset, significantly reducing the optimization burden. The clinical candidate preladenant (hA₂A Ki = 1.1 nM, >1,000-fold selective), ultimately derived from this scaffold class, demonstrates the therapeutic potential when developability is prospectively managed .

Quote Request

Request a Quote for 7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.